(1S,2S,3aR)-7-chloro-1-[(2-methylphenyl)carbonyl]-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile
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Overview
Description
(1S,2S,3aR)-7-chloro-1-[(2-methylphenyl)carbonyl]-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile is a complex organic compound with a unique structure This compound is characterized by its fused ring system, which includes a pyrroloquinoline core, and various functional groups such as a chloro substituent, a carbonyl group, and dicarbonitrile moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3aR)-7-chloro-1-[(2-methylphenyl)carbonyl]-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include the formation of the pyrroloquinoline core, introduction of the chloro substituent, and the addition of the carbonyl and dicarbonitrile groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. Industrial production methods often incorporate advanced techniques such as automated synthesis and purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,3aR)-7-chloro-1-[(2-methylphenyl)carbonyl]-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.
Substitution: The chloro substituent can be replaced with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
(1S,2S,3aR)-7-chloro-1-[(2-methylphenyl)carbonyl]-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in areas such as anti-cancer or anti-inflammatory treatments.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of (1S,2S,3aR)-7-chloro-1-[(2-methylphenyl)carbonyl]-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and molecular targets depend on the context of its application. For example, in a biological setting, the compound may bind to a specific enzyme and inhibit its activity, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
(1S,2S,3aR)-7-chloro-1-[(2-methylphenyl)carbonyl]-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile: shares structural similarities with other pyrroloquinoline derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H20ClN3O |
---|---|
Molecular Weight |
449.9 g/mol |
IUPAC Name |
(1S,2S,3aR)-7-chloro-1-(2-methylbenzoyl)-2-phenyl-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile |
InChI |
InChI=1S/C28H20ClN3O/c1-18-7-5-6-10-22(18)27(33)26-25(19-8-3-2-4-9-19)28(16-30,17-31)24-14-11-20-15-21(29)12-13-23(20)32(24)26/h2-15,24-26H,1H3/t24-,25-,26+/m1/s1 |
InChI Key |
KGUGLYDUGZOWPB-CYXNTTPDSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)[C@@H]2[C@H](C([C@@H]3N2C4=C(C=C3)C=C(C=C4)Cl)(C#N)C#N)C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2C(C(C3N2C4=C(C=C3)C=C(C=C4)Cl)(C#N)C#N)C5=CC=CC=C5 |
Origin of Product |
United States |
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